R6G alkyne, 6-isomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

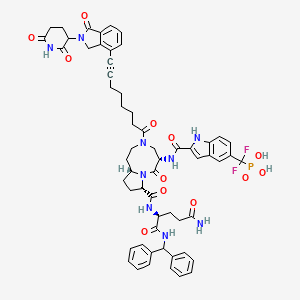

Rhodamine 6G (R6G) is a xanthene dye of rhodamine series. Compared to fluorescein, its emission is shifted to red. It is also much more photostable. The fluorophore has a high quantum yield. This R6G product contains a terminal alkyne moiety for the conjugation with azides in the presence of copper (I) catalyst.

Applications De Recherche Scientifique

1. Chemosensor for Copper(II) Detection

R6G alkyne derivatives have been used in developing chemosensors. The study by Fang, Zhou, Rui, and Yao (2015) details a ferrocene unit introduced into Rhodamine 6G, creating a chemosensor (R6G-FC) for selectively sensing Cu2+ ions. This sensor operates with multiple signals, including fluorescence enhancement and changes in UV-vis absorption spectra. It's effective in a wide pH range, reversible, and has been used in living HeLa cells with low cytotoxicity (Fang, Zhou, Rui, & Yao, 2015).

2. Surface-Enhanced Spectroscopy and Sensing

Camden, Dieringer, Zhao, and Van Duyne (2008) explored the use of SERS (Surface-Enhanced Raman Spectroscopy) substrates, including Rhodamine 6G (R6G). This method, enhanced by nanofabrication and electromagnetic enhancements, has applications in detecting substances like anthrax and chemical warfare agents, as well as in glucose sensing (Camden, Dieringer, Zhao, & Van Duyne, 2008).

3. Graphene Modification

Zhou, He, Brown, Mendez-Arroyo, Boey, and Mirkin (2013) demonstrated that Rhodamine 6G (R6G) can be used to locally n-dope graphene in a controlled manner. This study explored the transport and assembly properties of R6G on graphene, showing that R6G can modify graphene's electronic properties with nanoscale resolution (Zhou et al., 2013).

4. Fluorescence Spectroscopy Studies

Zehentbauer, Moretto, Stephen, Thevar, Gilchrist, Pokrajac, and Richard (2014) researched the fluorescence spectroscopy of Rhodamine 6G, examining solvent and concentration effects. This study is crucial for applications like dye lasers and fluorescence tracers in environmental studies (Zehentbauer et al., 2014).

5. Humidity-Dependent Aggregation Studies

Shinozaki and Nakato (2004) studied the spectroscopic behavior of R6G dye intercalated in layered hexaniobate K4Nb6O17. They discovered humidity-dependent reversible aggregation of R6G, which is significant for developing humidity-sensitive materials (Shinozaki & Nakato, 2004).

Propriétés

Formule moléculaire |

C30H29N3O4 |

|---|---|

Poids moléculaire |

495.58 |

Nom IUPAC |

(Z)-2-(6-(ethylamino)-3-(ethyliminio)-2,7-dimethyl-3H-xanthen-9-yl)-4-(prop-2-yn-1-ylcarbamoyl)benzoate |

InChI |

InChI=1S/C30H29N3O4/c1-6-11-33-29(34)19-9-10-20(30(35)36)21(14-19)28-22-12-17(4)24(31-7-2)15-26(22)37-27-16-25(32-8-3)18(5)13-23(27)28/h1,9-10,12-16,31H,7-8,11H2,2-5H3,(H,33,34)(H,35,36)/b32-25- |

Clé InChI |

QQIQIYOOKKWTRU-MKCFTUBBSA-N |

SMILES |

CCNC1=C(C)C=C(C(C2=CC(C(NCC#C)=O)=CC=C2C([O-])=O)=C3C=C/4C)C(OC3=CC4=[NH+]\CC)=C1 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

R6G alkyne, 6-isomer |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.